molecular formula C9H10F2O2 B6287571 1,2-Difluoro-4-(methoxymethoxy)-3-methylbenzene CAS No. 2504204-26-4

1,2-Difluoro-4-(methoxymethoxy)-3-methylbenzene

Cat. No. B6287571
CAS RN: 2504204-26-4
M. Wt: 188.17 g/mol
InChI Key: PLYWJEAJDQBOEQ-UHFFFAOYSA-N
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Description

1,2-Difluoro-4-(methoxymethoxy)-3-methylbenzene is a chemical compound with the molecular formula C8H8F2O2 . It has a molecular weight of 174.15 g/mol . The compound is in liquid form at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8F2O2/c1-11-5-12-6-2-3-7 (9)8 (10)4-6/h2-4H,5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and density were not found in the sources I accessed .

Scientific Research Applications

Material Science Applications

Plastic scintillators, which are essential components in nuclear physics experiments, can benefit from the inclusion of fluorinated compounds. A study by Salimgareeva and Kolesov (2005) on plastic scintillators based on polymethyl methacrylate explored the scintillation properties of these materials when doped with various luminescent dyes. While the study does not directly mention 1,2-Difluoro-4-(methoxymethoxy)-3-methylbenzene, the investigation into the effects of different chemical structures, including fluorinated compounds, on scintillation efficiency and stability is relevant. Such research indicates the potential for incorporating structurally similar fluorinated compounds into advanced materials to enhance their performance or stability under various conditions (Salimgareeva & Kolesov, 2005).

Environmental Science Applications

In the realm of environmental science, the fate and behavior of perfluorinated compounds (PFCs) in aquatic environments are of significant interest. Studies such as that by Liu and Mejia Avendaño (2013) review the microbial degradation of polyfluoroalkyl chemicals, a category to which this compound could conceptually belong. These investigations shed light on the environmental persistence, potential bioaccumulation, and degradation pathways of fluorinated compounds, providing crucial insights for assessing the environmental impact of new fluorinated materials (Liu & Mejia Avendaño, 2013).

Chemical Synthesis Applications

In chemical synthesis, fluorinated compounds are prized for their unique reactivity and ability to influence the physical properties of molecules. A review by Shen et al. (2015) on the activation of C-F bonds in aliphatic fluorides highlights the growing interest in methods for the functionalization and transformation of fluorinated molecules. These methodologies could potentially be applied to this compound, enabling its use in the synthesis of novel organic compounds with varied applications, from pharmaceuticals to materials science (Shen et al., 2015).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound include avoiding breathing dust/fume/gas/mist/vapors/spray, and washing thoroughly after handling .

properties

IUPAC Name

1,2-difluoro-4-(methoxymethoxy)-3-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O2/c1-6-8(13-5-12-2)4-3-7(10)9(6)11/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLYWJEAJDQBOEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)F)OCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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